Physicochemical Profiling and Structural Analysis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Physicochemical Profiling and Structural Analysis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Executive Summary
In early-stage drug discovery and medicinal chemistry, the successful transition of a synthetic intermediate into a viable lead compound depends heavily on its physicochemical profile. (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (Molecular Formula: C₁₁H₁₂BrN₃O₄) is a highly functionalized anthranilic acid derivative. Featuring an ortho-nitroaniline core coupled with a morpholine amide, this molecule serves as a privileged scaffold for the synthesis of complex heterocycles, such as benzimidazoles and quinazolines.
As a Senior Application Scientist, I approach the characterization of this molecule not just as a list of properties, but as a dynamic system of interacting functional groups. This whitepaper provides a rigorous, field-proven guide to the structural, electronic, and physicochemical properties of this compound, alongside self-validating experimental protocols for its physical characterization.
Structural and Electronic Properties: The Causality of Molecular Behavior
A common pitfall in preclinical development is misinterpreting the ionization potential of functional groups based on their isolated behavior. To understand this compound, we must analyze the electronic cross-talk between its substituents.
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The Morpholine Paradox: Morpholine is classically deployed in medicinal chemistry to enhance aqueous solubility via salt formation (the conjugate acid of free morpholine has a pKa of ~8.3). However, in this molecule, the morpholine nitrogen is covalently bound as a carboxamide. The delocalization of the nitrogen's lone pair into the carbonyl π-system renders it sp²-hybridized and chemically non-basic. Causality: This compound cannot form stable hydrochloride or mesylate salts at the morpholine ring.
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Aniline Deactivation: The primary amine (-NH₂) at position 2 is flanked by a strongly electron-withdrawing nitro group (-NO₂) at the ortho position and a carbonyl group at the other ortho position. This is further compounded by the inductive pull of the para-bromine atom. Causality: This extreme electron withdrawal completely depletes the electron density on the aniline nitrogen, driving its pKa well below 0.
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Physiological State: Because neither nitrogen atom is basic, the molecule remains entirely neutral across the physiological pH range (pH 1.2 to 7.4). Consequently, its solubility and membrane permeability will not be pH-dependent in the gastrointestinal tract.
Physicochemical Parameters & Druglikeness
The table below summarizes the core physicochemical properties of the compound, evaluated against standard druglikeness filters such as Lipinski's Rule of Five, which predicts the likelihood of oral bioavailability[1].
| Property | Value | Rationale / Implication |
| Molecular Weight | 330.14 g/mol | Well within the <500 Da limit, favoring oral absorption[1]. |
| Hydrogen Bond Donors (HBD) | 2 | Derived exclusively from the primary amine (-NH₂). Complies with HBD ≤ 5[1]. |
| Hydrogen Bond Acceptors (HBA) | 7 | Sum of N and O atoms (Nitro, Carbonyl, Morpholine). Complies with HBA ≤ 10[1]. |
| LogP (Estimated) | 2.1 - 2.5 | Optimal lipophilicity for passive transcellular membrane permeability. |
| Topological Polar Surface Area | ~110 Ų | Favorable for intestinal absorption (< 140 Ų), but restricts blood-brain barrier (BBB) penetration. |
| Lipinski Violations | 0 | High probability of favorable oral pharmacokinetics[2]. |
Experimental Methodologies for Physicochemical Characterization
To ensure trustworthy and reproducible data, the following protocols are designed as self-validating systems, minimizing common experimental artifacts such as colloidal suspension or emulsion formation.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Kinetic solubility assays (e.g., DMSO crash assays) often overestimate solubility due to the formation of metastable supersaturated solutions. For accurate formulation data, thermodynamic solubility via the shake-flask method is mandatory, aligning with OECD 105 guidelines[3].
Step-by-Step Methodology:
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Solid Addition: Add an excess of crystalline (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4 phosphate buffer) in a sealed glass vial. The presence of excess solid is critical to establish a true equilibrium[3].
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Equilibration: Agitate the vial continuously at a constant 37°C for 48–72 hours. Expert Insight: Shorter equilibration times may capture the dissolution rate rather than the absolute thermodynamic endpoint.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Expert Insight: Do not use syringe filters. Highly lipophilic compounds can adsorb onto filter membranes, leading to artificially low solubility readings. Ultracentrifugation cleanly pellets the undissolved solid.
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Quantification: Carefully extract the supernatant, dilute it in a compatible organic solvent (e.g., acetonitrile), and quantify the concentration via LC-MS/MS against a validated standard calibration curve.
Protocol 2: Lipophilicity (LogP) Determination via HPLC
While the shake-flask method (OECD 107) is traditional, the poor aqueous solubility of brominated aromatic compounds can lead to emulsion artifacts and phase-separation errors. The HPLC method (OECD 117) provides a highly robust alternative by correlating chromatographic retention time with lipophilicity.
Step-by-Step Methodology:
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Column Selection: Utilize a short octadecyl-poly(vinyl alcohol) (ODP) or standard C18 reverse-phase analytical column[4].
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Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol/water (e.g., 75:25 v/v). Buffer the aqueous phase to pH 7.0 to ensure any trace impurities remain unionized, preventing peak tailing.
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Calibration: Inject a suite of 6 to 10 reference substances with known, reliable LogP values (e.g., toluene, bromobenzene). Construct a calibration curve plotting the logarithm of the capacity factor ( logk ) versus LogP.
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Analysis & Calculation: Inject the title compound. Determine its retention time ( tR ), calculate its capacity factor ( k=(tR−t0)/t0 , where t0 is the dead time), and extrapolate the LogP directly from the calibration regression equation.
Caption: Workflow for thermodynamic solubility and lipophilicity (LogP) determination.
Synthetic Utility in Medicinal Chemistry
Beyond its standalone properties, (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a high-value precursor. The ortho-nitroaniline motif is a classic setup for heterocyclic ring closure.
By subjecting the compound to nitro reduction (e.g., using Iron/HCl or catalytic hydrogenation over Pd/C), the resulting 1,2-diamine intermediate can be condensed with various aldehydes or orthoesters to yield highly substituted benzimidazoles . The morpholine amide acts as a solubilizing tail in the final pharmacophore, while the bromine atom provides a versatile vector for late-stage diversification via Suzuki-Miyaura cross-coupling.
Caption: Synthetic pathway from the title compound to a benzimidazole pharmacophore.
References
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]
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Lipinski's Rule of Five Overview. Wikipedia, The Free Encyclopedia. URL:[Link]
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
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OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
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Donovan, S. F., & Pescatore, M. C. (2002). "Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns." Journal of Chromatography A, 952(1-2), 47-61. URL:[Link]
